molecular formula C13H12F2N4O3S2 B10947307 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10947307
M. Wt: 374.4 g/mol
InChI Key: GABPNQSSRDANRT-UHFFFAOYSA-N
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Description

N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. For instance, one method involves the use of 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane as starting materials . The reaction conditions often require the use of sodium hydroxide as an alkali, which has been shown to be more economical for scale-up production compared to other bases .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N4-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The difluoromethoxy group and benzothiazole ring are critical for its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the difluoromethoxy group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12F2N4O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H12F2N4O3S2/c1-7-11(6-16-19(7)2)24(20,21)18-13-17-9-4-3-8(22-12(14)15)5-10(9)23-13/h3-6,12H,1-2H3,(H,17,18)

InChI Key

GABPNQSSRDANRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F

Origin of Product

United States

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